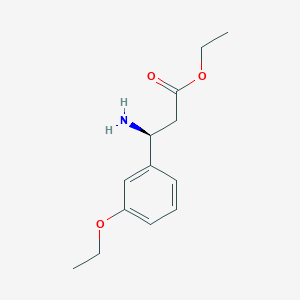![molecular formula C23H27ClN2O4 B13905696 1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)
1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate is a chemical compound known for its significant biological activity. It is often used in scientific research due to its potent antagonistic properties against specific receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodioxole and piperidine derivatives, followed by their coupling under controlled conditions. Common reagents used in these reactions include chlorinating agents and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially modifying its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate is widely used in scientific research due to its potent biological activity. It serves as a valuable tool in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving receptor antagonism and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in pain management and inflammation.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Wirkmechanismus
The compound exerts its effects primarily through antagonism of specific receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor. By blocking these receptors, it inhibits the activation of certain signaling pathways, leading to reduced pain and inflammation. The molecular targets and pathways involved include the inhibition of capsaicin-induced activation and acid-induced activation of TRPV1 receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide: Shares similar structural features and biological activity.
2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines:
Uniqueness
1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate is unique due to its specific antagonistic properties against TRPV1 receptors, making it particularly valuable in pain management research. Its structural features also allow for a wide range of chemical modifications, enhancing its versatility in scientific studies .
Eigenschaften
Molekularformel |
C23H27ClN2O4 |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H27ClN2O4/c1-22(2,3)30-21(27)26-12-10-15(11-13-26)17-6-5-7-18-20(17)29-23(4,28-18)19-9-8-16(24)14-25-19/h5-9,14-15H,10-13H2,1-4H3 |
InChI-Schlüssel |
XHDWQAPHYPQFQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=NC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl (1S,2R,5R)-3-benzyl-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13905625.png)

![3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid](/img/structure/B13905638.png)

![O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate](/img/structure/B13905650.png)
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13905654.png)


![N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13905679.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one](/img/structure/B13905706.png)

